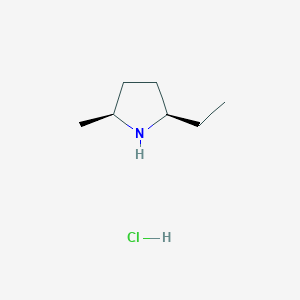
(2R,5S)-2-Ethyl-5-methylpyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-2-Ethyl-5-methylpyrrolidine;hydrochloride, also known as (R,S)-2-ethyl-5-methylpyrrolidine hydrochloride, is a chemical compound used in scientific research. It is a chiral molecule, meaning that it has two possible mirror-image forms that are not superimposable. The (2R,5S) form is the one that is commonly used in research.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profiles and Potential Uses
5-HT2A Receptor Antagonist : (2R,5S)-2-Ethyl-5-methylpyrrolidine hydrochloride's derivative, R-96544, shows potent and competitive activity as a 5-HT2A receptor antagonist. This suggests potential therapeutic applications in conditions influenced by serotonin receptors, such as mood disorders or schizophrenia (Ogawa et al., 2002).
Pancreatitis Treatment : The compound and its active metabolite R-96544 have demonstrated effectiveness in inhibiting the progression of acute and chronic pancreatitis in experimental models. This indicates a potential role in the treatment of pancreatitis (Ogawa et al., 2005).
Antithrombotic Properties : Derivatives of this compound have shown promise as antithrombotic agents, with potent antiaggregatory effects on platelet aggregation, suggesting potential use in preventing thrombotic conditions (Tanaka et al., 2000).
PET Imaging Ligand for 5-HT2A Receptors : A derivative, MPM, labeled with carbon-11, has been used in PET studies to image 5-HT2A receptors in the brain, which could be valuable in studying neuropsychiatric disorders (Kumar et al., 2006).
Synthesis of Enantiopure Pyrrolidines : The compound has been used in the synthesis of enantiopure unsymmetric cis-2,5-disubstituted pyrrolidines, which have applications in the synthesis of complex organic molecules (Wang et al., 2007).
Biotransformations in Organic Synthesis : This compound and related pyrrolidine dicarboxamides have been used in biotransformation processes, demonstrating utility in the scalable preparation of pyrroline-fused diazepin-11(5H)-one compounds and aza-nucleoside analogues (Chen et al., 2012).
Neuroprotective Effects in Excitotoxic Neuronal Death : The compound's derivative, aminopyrrolidine-2R,4R-dicarboxylated, has shown neuroprotective effects against excitotoxic neuronal degeneration, indicating potential applications in neurodegenerative diseases (Battaglia et al., 1998).
Eigenschaften
IUPAC Name |
(2R,5S)-2-ethyl-5-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7-5-4-6(2)8-7;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEULUUQPLRPYQF-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(N1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@@H](N1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

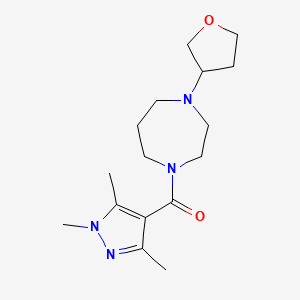
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

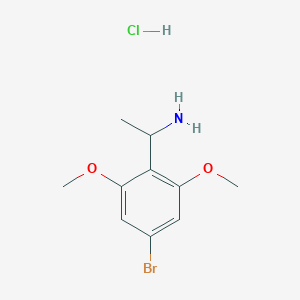
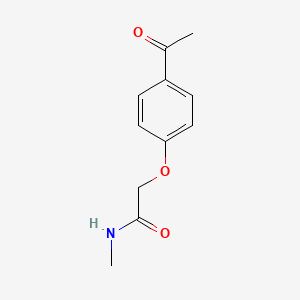
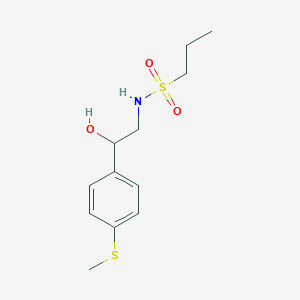
![3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362770.png)

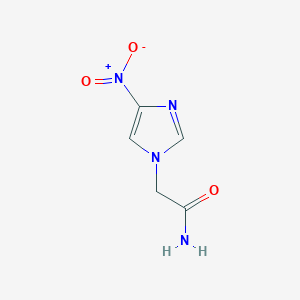

![1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2362780.png)
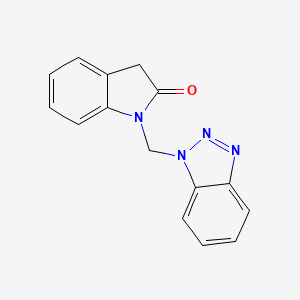
![5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2362784.png)
![(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine](/img/structure/B2362786.png)